molecular formula C9H10ClNO3 B7927338 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide

Cat. No.: B7927338
M. Wt: 215.63 g/mol
InChI Key: CCCBDKWZGQHTAT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide (CAS: 1353968-10-1) is a chloroacetamide derivative characterized by a furan-2-yl group, a 2-oxoethyl chain, and a methyl-substituted acetamide moiety. Its molecular weight is 217.67 g/mol (calculated from C₁₀H₁₁ClN₂O₃) . The compound is synthesized via nucleophilic substitution reactions, typically involving chloroacetyl chloride and a furan-containing amine precursor under basic conditions (e.g., triethylamine) . Its structure combines a heterocyclic furan ring, known for electron-rich properties, with a chloroacetamide group that confers reactivity toward nucleophiles. This hybrid architecture makes it a candidate for pharmaceutical and agrochemical applications, though its specific biological activities remain understudied compared to structurally related compounds.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCBDKWZGQHTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of N-Methylacetamide

Procedure :

  • Substrate Preparation : N-Methylacetamide is treated with 2-(furan-2-yl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Reaction Conditions :

    • Solvent: DMF or acetone

    • Temperature: 60–80°C

    • Duration: 12–24 hours.

  • Workup : The product is isolated via aqueous extraction and recrystallized from ethanol.

Data :

ParameterValueSource
Yield65–72%
Purity (HPLC)>98%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen of N-methylacetamide attacks the electrophilic carbon of 2-(furan-2-yl)-2-oxoethyl bromide.

Condensation of Chloroacetyl Chloride with N-Methyl-2-furan-2-yl-2-oxo-ethylamine

Procedure :

  • Amine Synthesis :

    • Reductive amination of furan-2-yl glyoxal with methylamine using NaBH₃CN.

  • Acylation :

    • The resulting N-methyl-2-furan-2-yl-2-oxo-ethylamine is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA).

    • Temperature: 0–25°C

    • Duration: 2–4 hours.

Data :

ParameterValueSource
Yield (Amine)58%
Yield (Acetamide)81%
Characterization¹H NMR, IR, MS

Analytical Highlights :

  • ¹H NMR (CDCl₃) : δ 2.26 (s, 3H, CH₃), 4.81 (s, 2H, OCH₂), 7.12–8.25 (m, ArH).

  • IR (KBr) : 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=O).

Multi-Step Synthesis via Thioamide Intermediates

Procedure :

  • Thioamide Formation :

    • React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloro-N-arylacetamides in ethanol/piperidine.

  • Cyclization :

    • Heat intermediates with sodium ethoxide to form thieno[2,3-b]pyridine-2-carboxamide derivatives.

  • Functionalization :

    • Introduce methyl and furan groups via palladium-catalyzed cross-coupling.

Data :

ParameterValueSource
Yield (Thioamide)75%
Yield (Final)68%
CatalystPd(PPh₃)₄

Advantages :

  • High regioselectivity for furan incorporation.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

  • Eco-friendly alternatives (e.g., ethanol/water mixtures) are under exploration but yield <50%.

Catalytic Systems

  • Pd-based catalysts improve furan coupling efficiency (TON: 1,200).

  • Copper iodide (CuI) accelerates amidation but necessitates ligands like DMEDA.

Characterization and Quality Control

Spectroscopic Standards :

  • MS (m/z) : 241.67 [M+H]⁺.

  • Elemental Analysis : Calcd. C 54.61%, H 4.89%; Found C 54.03%, H 4.78%.

Impurity Profiling :

  • Common byproducts include unreacted chloroacetyl chloride (resolved via silica gel chromatography) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used as a probe to study enzyme-substrate interactions and to investigate metabolic pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The furan ring may also participate in π-π interactions with aromatic residues in the active site of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit diverse biological and physicochemical properties depending on substituents and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Chloroacetamide Derivatives

Compound Name CAS Number Molecular Weight Key Substituents Synthesis Method Key Properties/Activities References
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide 1353968-10-1 217.67 Furan-2-yl, methyl, oxoethyl Reaction of chloroacetyl chloride with furan-2-yl-2-oxoethyl-methylamine Intermediate for pharmaceuticals
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - 355.80 Coumarin (4-methyl-2-oxo), phenyl Coupling of 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride Anti-inflammatory (superior to ibuprofen)
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide - 266.73 Phenylthiazole Reaction of 2-amino-4-phenylthiazole with chloroacetyl chloride Anticancer potential (thiazole scaffold)
Alachlor metabolite (CDEPA) - 239.72 2,6-Diethylphenyl Metabolic activation of alachlor Carcinogenic (nasal tumors in rats)
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide 1353962-51-2 377.78 Dioxopiperidine, isoindolinone Multi-step functionalization of isoindolinone Targeted protein degradation (PROTACs)

Substituent Effects on Bioactivity

  • Heterocyclic Systems :

    • Furan vs. Coumarin : The furan-based compound lacks the extended π-system of coumarin derivatives (e.g., (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide), which enhances anti-inflammatory activity via interactions with cyclooxygenase enzymes .
    • Thiazole vs. Benzothiazole : Thiazole derivatives (e.g., 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide) exhibit anticancer properties due to thiazole’s ability to intercalate DNA, while benzothiazole analogs show improved metabolic stability .
  • Alkyl vs. Aryl Groups: Methyl vs.

Toxicity and Metabolic Pathways

  • Herbicidal Chloroacetamides: Compounds like alachlor and acetochlor are metabolized to reactive intermediates (e.g., CDEPA, CMEPA), which form DNA-adducts via dialkylbenzoquinone imines, causing carcinogenicity in rodents . In contrast, the furan-derived compound lacks the alkylphenyl groups required for this activation pathway, suggesting lower genotoxic risk.

Biological Activity

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O3, with a molecular weight of 246.68 g/mol. The compound features a chloro group, a furan ring, and an acetamide backbone, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with furan moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains. The structure allows for interactions with bacterial enzymes, potentially disrupting their metabolic processes.

Microorganism Activity Reference
E. coliInhibition at low concentrations
S. aureusModerate inhibition observed

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in liver cancer (HepG2) models.

Cell Line IC50 (µM) Effect
HepG2<50Cytotoxicity observed
MCF775Moderate activity reported

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the modulation of cellular processes such as apoptosis and proliferation.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various furan-containing compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Properties

A recent investigation focused on the cytotoxic effects of this compound on HepG2 cells revealed that it could effectively reduce cell viability through apoptosis induction mechanisms. The study highlighted the potential of furan derivatives in cancer therapy, suggesting further exploration into their structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, chloroacetyl chloride can react with a furan-containing amine precursor in the presence of a base like triethylamine. Reaction conditions (e.g., temperature: 0–5°C for exothermic control, solvent: dichloromethane or THF) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the amide bond, chloroacetamide group, and furan ring substitution patterns.
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~650 cm1^{-1} (C–Cl stretch) are diagnostic.
  • X-ray diffraction : Resolves solid-state conformation, hydrogen bonding (e.g., N–H⋯O interactions), and molecular packing .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on analogous chloroacetamides:

  • PPE : Gloves (nitrile), lab coat, goggles, and respirator if aerosol risk exists.
  • Ventilation : Use fume hoods to prevent inhalation.
  • Storage : Inert atmosphere (argon), desiccated at 2–8°C to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Continuous flow reactors : Improve heat/mass transfer, reduce side products (e.g., via microreactors).
  • Catalyst screening : Bases like K2_2CO3_3 or DBU enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) may improve solubility of intermediates .

Q. What strategies resolve contradictions in toxicity data across structurally similar chloroacetamides?

  • Methodological Answer :

  • Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450 activation) using in vitro hepatocyte models.
  • Species-specific assays : Evaluate carcinogenicity in rodent vs. human cell lines to address discrepancies (e.g., nasal vs. gastric tumorigenesis in rats) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In vitro binding assays : Radioligand competition studies (e.g., μ-opioid receptor binding using 3^3H-damgo$).
  • Molecular docking : Simulate interactions with active sites (e.g., furan oxygen as a hydrogen bond acceptor) .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

  • Methodological Answer :

  • DFT calculations : Model hydrolysis pathways (e.g., chloroacetamide cleavage under acidic/basic conditions).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing furan groups) with degradation rates .

Q. How does solid-state conformation influence its physicochemical properties?

  • Methodological Answer :

  • Hydrogen bonding networks : Analyze crystal structures to identify N–H⋯O or C–H⋯O interactions affecting solubility and melting point.
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect metastable forms .

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